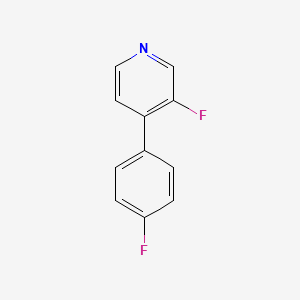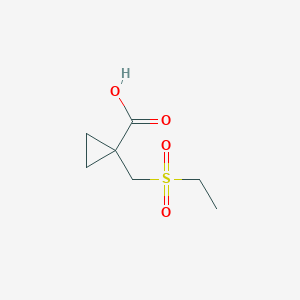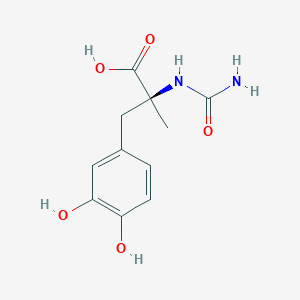
N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroxyphenyl group, a methyl group, and a ureido group, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the dihydroxyphenyl group, followed by the introduction of the methyl and ureido groups through a series of reactions including alkylation, amidation, and deprotection steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the ureido group.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.
Scientific Research Applications
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid: shares similarities with other dihydroxyphenyl compounds such as catecholamines and phenolic acids.
Catecholamines: Compounds like dopamine and norepinephrine, which also contain dihydroxyphenyl groups.
Phenolic Acids: Compounds like caffeic acid and ferulic acid, known for their antioxidant properties.
Uniqueness
What sets (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N2O5 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1 |
InChI Key |
VXDGAWHKWZTBEQ-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)
![L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
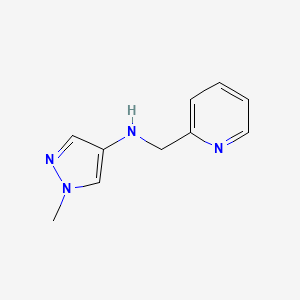

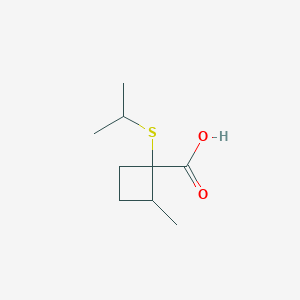
![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
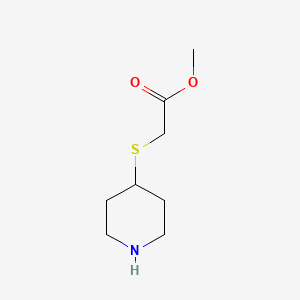
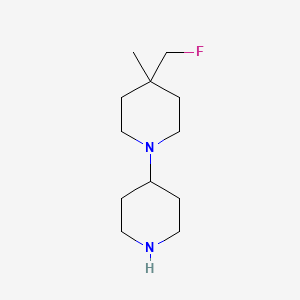
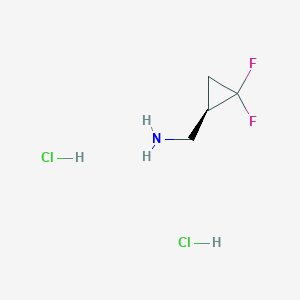
![(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B13339657.png)

